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Compound of Interest

Compound Name: 2-lodo-5-(Trifluoromethyl)phenol

Cat. No.: B172605

An In-depth Technical Guide to 2-lodo-5-
(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-lodo-5-(trifluoromethyl)phenol (CAS No. 102771-00-6). This
fluorinated organic compound is a valuable building block in medicinal chemistry and materials
science, primarily due to the unique electronic properties conferred by the trifluoromethyl group.
This document details its physicochemical characteristics, spectroscopic profile, plausible
synthetic and analytical methodologies, and its role in modern drug design. The information is
curated for researchers, scientists, and professionals in drug development, offering a
foundational resource for its application in advanced synthesis and research.

Physical and Chemical Properties

2-lodo-5-(trifluoromethyl)phenol is a halogenated and fluorinated phenol derivative. The
presence of an iodine atom provides a site for cross-coupling reactions, while the electron-
withdrawing trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl
group and the overall electronic nature of the aromatic ring.

Table 1: Physicochemical Properties of 2-lodo-5-(trifluoromethyl)phenol
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Property Value Source(s)
CAS Number 102771-00-6 [11[2][3][4]
Molecular Formula C7HaFs10 [1]
Molecular Weight 288.01 g/mol [1]
Appearance Powder or liquid [4]

Boiling Point 201.3°C at 760 mmHg [5]

Density 2.007 g/cm3 [5]

Purity Typically >98% [3]

Store in a cool, dark place
Storage . [6]
under an inert atmosphere.

SMILES OC1=CC(C(F)(F)F)=CC=Cl1I 2]

Data not available in search
InChikey results

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-lodo-5-
(trifluoromethyl)phenol. While specific spectra are not widely published, the expected
analytical data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique

Expected Observations

1H NMR

Aromatic protons (3H) exhibiting complex
splitting patterns in the aromatic region (d 7.0-
8.0 ppm). A broad singlet for the phenolic
hydroxyl proton (variable chemical shift, can be

exchanged with D20).

13C NMR

Signals for seven distinct carbon atoms. The
carbon bearing the CFs group will appear as a
quartet due to C-F coupling. Aromatic carbons

will be in the typical d 110-160 ppm range.

19F NMR

A singlet for the -CFs group.

IR Spectroscopy

A broad O-H stretching band around 3200-3600
cm~1, C-O stretching around 1200-1260 cm™1.
C-F stretching bands in the 1000-1350 cm™1
region. Aromatic C=C stretching around 1450-
1600 cm~1.

Mass Spectrometry (EI)

A molecular ion peak (M*) at m/z 288.
Characteristic fragmentation patterns include
the loss of iodine (M-127) and potentially the
trifluoromethyl group (M-69).

Experimental Protocols
Synthesis

A plausible synthetic route for 2-lodo-5-(trifluoromethyl)phenol involves the electrophilic

iodination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director, and the

hydroxyl group is an ortho-, para-director. Due to the strong activating and directing effect of

the hydroxyl group, iodination is expected to occur at the positions ortho and para to it.

Protocol: Synthesis of 2-lodo-5-(trifluoromethyl)phenol

This protocol is adapted from the synthesis of the related isomer, 2-iodo-4-

(trifluoromethyl)phenol.[7]
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Dissolution: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent mixture, such as
tetrahydrofuran and water.

Addition of Reagents: Add sodium bicarbonate or sodium carbonate (1.1 eq.) to the solution,
followed by the portion-wise addition of iodine (1.1 eq.).

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of
sodium thiosulfate or thiourea until the dark color disappears.[7]

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl
acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude
product.[7]

Purification: Purify the crude product by column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes or petroleum ether/dichloromethane as the eluent, to
afford pure 2-lodo-5-(trifluoromethyl)phenol.[7]
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Synthesis of 2-lodo-5-(trifluoromethyl)phenol
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Caption: Synthetic workflow for 2-lodo-5-(trifluoromethyl)phenol.

Analytical Methods
Protocol: HPLC Analysis

This is a general protocol for the analysis of substituted phenols and can be optimized for 2-

lodo-5-(trifluoromethyl)phenol.[8][9]
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e Instrumentation: HPLC system with a UV detector.
e Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent
A).

o Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.

o Sample Preparation: Dissolve the sample in acetonitrile or the mobile phase at a
concentration of approximately 1 mg/mL.

Protocol: GC-MS Analysis

¢ Instrumentation: Gas chromatograph coupled with a mass spectrometer.
e Column: A non-polar capillary column such as a DB-5ms or equivalent.

o Carrier Gas: Helium.

e Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and
ramping up to a high temperature (e.g., 280°C) to ensure the elution of the compound.

« lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: Scan from m/z 40 to 500.
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Analytical Workflow
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Caption: General workflow for the analysis and characterization.

Reactivity and Stability

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such
as etherification and esterification. Its acidity is enhanced by the electron-withdrawing
trifluoromethyl group.

Aromatic Ring: The trifluoromethyl group deactivates the ring towards electrophilic
substitution, while the hydroxyl group is activating. The iodine atom can be substituted via
various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a
versatile building block.

Stability: The compound is generally stable under standard conditions. However, phenols
can be sensitive to oxidation, so storage under an inert atmosphere is recommended.
Trifluoromethylphenols may undergo aqueous defluorination under certain environmental
conditions.[10][11][12]
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Applications in Research and Drug Development

The incorporation of a trifluoromethyl (-CFs) group is a widely used strategy in medicinal
chemistry to enhance the pharmacological profile of drug candidates.[13] 2-lodo-5-
(trifluoromethyl)phenol serves as a key intermediate in the synthesis of more complex
molecules with potential therapeutic applications.

e Improved Metabolic Stability: The C-F bond is very strong, making the -CFs group resistant
to metabolic degradation, which can increase the half-life of a drug.[13]

» Enhanced Lipophilicity: The -CFs group increases the lipophilicity of a molecule (Hansch 1t
value of +0.88), which can improve its ability to cross cell membranes and enhance its
bioavailability.[13]

 Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to
favorable interactions with biological targets, such as hydrogen bonding and electrostatic
interactions, thereby improving binding affinity and potency.[13][14]

e Modulation of pKa: The electron-withdrawing nature of the -CFs group lowers the pKa of the
phenolic proton, influencing its ionization state at physiological pH.

¢ Synthetic Handle: The iodine atom provides a reactive site for the introduction of further
molecular complexity through transition-metal-catalyzed cross-coupling reactions, allowing
for the synthesis of diverse compound libraries for drug discovery screening.

While specific biological activities or signaling pathways for 2-lodo-5-(trifluoromethyl)phenol
are not extensively documented in the public domain, its structural motifs are present in various
biologically active compounds. For example, trifluoromethyl-substituted phenols are
investigated for a range of activities, including their potential as lampricides.[15]
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Role in Drug Discovery
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Caption: Logical relationship in drug discovery applications.

Safety Information

As with all laboratory chemicals, 2-lodo-5-(trifluoromethyl)phenol should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information,
consult the material safety data sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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